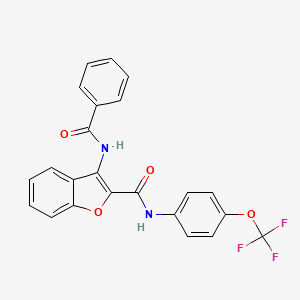

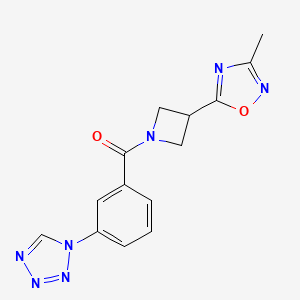

3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one, also known as IQ-1S, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. IQ-1S is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds structurally related to 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one have been synthesized and evaluated for their biological activities. For instance, a study by Verma (2018) demonstrates the potent antimicrobial activity against bacteria (E. coli, K. pneumoniae, S. aureus) and fungi (A. niger, A. flavus, A. fumigates), alongside promising radical scavenging and iron chelation capabilities, suggesting significant antioxidant properties (Vaijinath A. Verma, 2018).

Antitumor Activities

Research into the antitumor properties of quinazolinone analogues has shown that certain derivatives exhibit broad spectrum antitumor activity. A study highlighted compounds with significant inhibitory activities against CNS, renal, and breast cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Synthetic Applications

The synthesis of complex molecular structures, such as oxadiazoles and quinazolinones, utilizing reactions like the DEAD-mediated oxidative Ugi/aza-Wittig reaction, indicates the versatility of these compounds in constructing polysubstituted molecular frameworks with potential for diverse biological activities (M. Ding et al., 2020).

Catalysis and Coordination Chemistry

Studies also explore the catalytic potential of related compounds, such as the Rh(III)-catalyzed direct annulative coupling of 3-aryl-1,2,4-oxadiazoles with alkynes. This provides a facile route to acylaminoisoquinolines, showcasing the utility of these compounds in facilitating complex chemical transformations (Yuji Nishii et al., 2017).

Analgesic and Anti-inflammatory Applications

Finally, the synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have revealed compounds with potent analgesic and anti-inflammatory activities. This points to the therapeutic potential of these compounds in pain and inflammation management (D. Dewangan et al., 2016).

properties

IUPAC Name |

1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-13(2)14-8-10-15(11-9-14)20-22-21(26-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTHGPIKNVUNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)

![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)